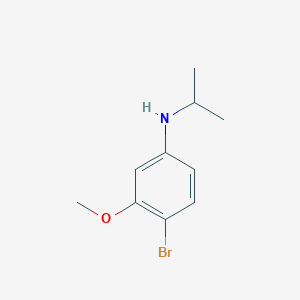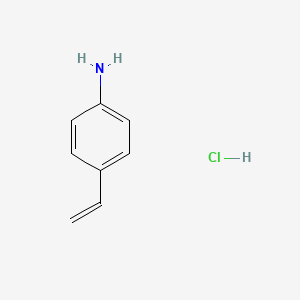
4-Vinylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinylaniline hydrochloride is a vinyl-substituted aromatic amine. It is widely used as a crosslinking agent in the production of resins, adhesives, and coatings, enhancing their mechanical properties and chemical resistance
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Vinylaniline hydrochloride can be synthesized through various methods. One common method involves the reduction of 4-nitrostyrene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of 4-Vinylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrostyrene using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting 4-Vinylaniline is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-Vinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-vinylbenzoquinone.
Reduction: The compound can be reduced to form 4-ethyl aniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: 4-vinylbenzoquinone
Reduction: 4-ethyl aniline
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-Vinylaniline hydrochloride exerts its effects involves its ability to polymerize and form conductive polymers. These polymers can interact with various molecular targets and pathways, depending on their specific application. For example, in biosensors, the conductive polymers can interact with analytes, leading to changes in electrical conductivity that can be measured and analyzed .
Comparison with Similar Compounds
Similar Compounds
- 3-Vinylaniline
- 4-Vinylpyridine
- 4-Vinylbenzoic acid
- Styrene
- Cinnamyl alcohol
- 4-Cyanostyrene
- Methyl 4-vinylbenzoate
- 3-Nitrostyrene
- 4-Vinylanisole
- 2-Vinylpyridine
Uniqueness
4-Vinylaniline hydrochloride is unique due to its vinyl-substituted aromatic amine structure, which allows it to undergo polymerization and form conductive polymers. This property makes it particularly valuable in the development of biosensors and other electronic devices .
Properties
CAS No. |
111981-34-1 |
|---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-ethenylaniline;hydrochloride |
InChI |
InChI=1S/C8H9N.ClH/c1-2-7-3-5-8(9)6-4-7;/h2-6H,1,9H2;1H |
InChI Key |
SFEFZLHQUBUCKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


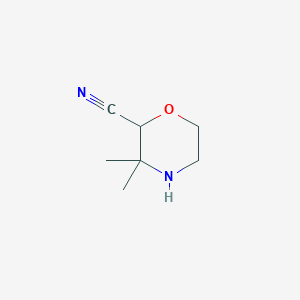
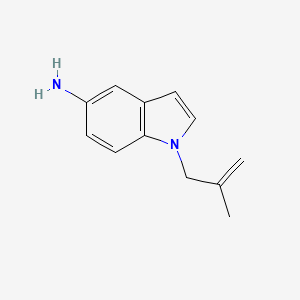


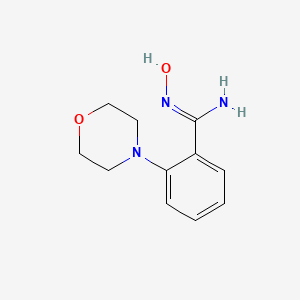
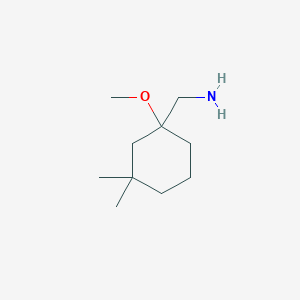
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
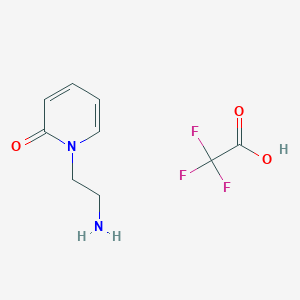
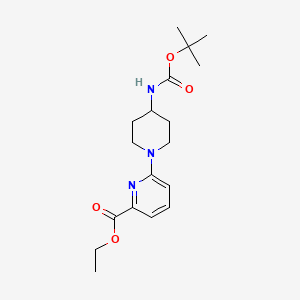
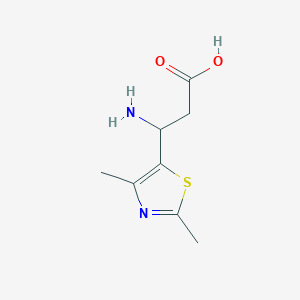
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
